molecular formula C20H18N4O6S B2925273 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide CAS No. 450338-04-2

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2925273
CAS No.: 450338-04-2
M. Wt: 442.45
InChI Key: DSYUYCJMLXRKPZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with 5,5-dioxo groups. The structure includes a 4-methoxyphenyl substituent at position 2 and a 2-methyl-3-nitrobenzamide group at position 3.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)13-6-8-14(30-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUYCJMLXRKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine and 2-methyl-3-nitrobenzoic acid. The synthetic route may involve the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of 4-methoxyphenylhydrazine with a suitable thieno precursor under acidic or basic conditions.

    Functional Group Modifications: Introduction of the nitrobenzamide group through nitration and subsequent amidation reactions.

    Oxidation and Substitution Reactions: Further modifications to introduce the dioxo and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acids or ketones.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide:

General Information
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound drawing interest in scientific research. It features a unique structure including a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a nitrobenzamide moiety.

Chemical Reactions
This compound can undergo several chemical reactions:

  • Oxidation: Strong oxidizing agents may lead to the formation of sulfoxides or sulfones.
  • Reduction: Reducing agents like hydrogen gas with a catalyst can reduce the nitro group, resulting in an amino derivative.
  • Substitution: Under the right conditions, the methoxy group can be substituted with other nucleophiles to form various derivatives.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The specific reaction conditions and reagents determine the major products.

Other related compounds
The search results also mention related compounds:

  • 2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide: This compound is listed in PubChem .
  • N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide: Information on this chemical can be found on ChemSrc . Its molecular formula is C21H17N3O5S and its molecular weight is 423.4 .
  • 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide: Chemsrc.com provides details on this compound, including a molecular weight of 443.5 and a molecular formula of C21H21N3O6S .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in cancer cell proliferation and survival.

    Disruption of Cellular Pathways: It interferes with key signaling pathways that regulate cell growth and apoptosis.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, physicochemical properties, and synthetic methodologies.

Core Structure Variations

Target Compound: Thieno[3,4-c]pyrazol-5,5-dioxide core.

Compound from : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide .

  • Core: Thieno[3,4-c]pyrazol-5-one (single oxygen atom at position 5).
  • Comparison : The absence of a second sulfonyl oxygen reduces electronegativity and may lower solubility compared to the target compound.

Compounds from : 1,2,4-Triazole derivatives (e.g., compounds [7–9]) .

  • Core : 1,2,4-Triazole with phenylsulfonyl substituents.

Compound from : Pyrazolo[3,4-d]pyrimidin-4-one derivative .

  • Core : Pyrazolo-pyrimidine fused system with a chromen-4-one group.
  • Comparison : The extended π-system and additional fluorine substituents may confer distinct electronic properties and target selectivity.

Substituent Analysis

Compound Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound 4-Methoxyphenyl 2-Methyl-3-nitrobenzamide Nitro, methoxy, sulfonyl
Compound 4-Methylphenyl 4-Bromobenzamide Bromo, methyl
Triazoles [7–9] 4-X-Phenylsulfonylphenyl 2,4-Difluorophenyl Sulfonyl, fluoro
Compound 3-Fluorophenyl-chromenyl 2-Fluoro-N-isopropylbenzamide Fluoro, chromenone, isopropyl
  • Steric Effects : The 2-methyl group in the target’s benzamide may introduce steric hindrance compared to smaller substituents like fluorine.

Physicochemical and Spectroscopic Data

Compound Molecular Weight Melting Point (°C) Key IR Bands (cm⁻¹)
Target Compound Not reported Not reported Anticipated: νNO₂ (~1520), νC=O (~1680)
Compound ~434.3 (calc.) Not reported Not reported
Triazoles [7–9] ~450–500 (calc.) Not reported νC=S (1247–1255), νNH (3278–3414)
Compound 589.1 (M⁺+1) 175–178 Not reported
  • Spectroscopic Insights: The target compound’s IR spectrum would likely exhibit strong nitro (νNO₂ ~1520) and sulfonyl (νS=O ~1350–1150) stretches, distinguishing it from analogs with thione (C=S) or carbonyl (C=O) groups .

Biological Activity

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H17N3O5SC_{21}H_{17}N_{3}O_{5}S with a molecular weight of 423.4 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a nitrobenzamide moiety contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in the context of anti-inflammatory and anticancer activities.
  • Receptor Interaction : It may also modulate cellular responses by interacting with various receptors involved in signal transduction pathways.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study 1: Anticancer Efficacy

A study conducted on thieno[3,4-c]pyrazole derivatives demonstrated their efficacy against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin.

Treatment GroupPaw Edema Reduction (%)
Control0
Indomethacin65
Compound60

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step routes involving heterocyclic ring formation and functionalization. Key steps include:

  • Mannich reactions for introducing substituents to the pyrazole-thieno scaffold, as demonstrated in analogous systems using methoxymethyl-substituted crown ether intermediates .
  • Cyclization reactions under reflux conditions with solvents like ethanol or DMF, optimized for yield and purity based on solvent polarity and temperature .
  • Final acylation using nitrobenzoyl chloride derivatives to install the 2-methyl-3-nitrobenzamide moiety. Characterization typically involves IR spectroscopy (C=O and S=O stretching at ~1700 cm⁻¹ and ~1300 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.1–8.3 ppm), and ESI-MS for molecular ion confirmation .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural validation employs:

  • Single-crystal X-ray diffraction to confirm bond lengths (e.g., C–S bonds at ~1.75 Å in sulfonyl groups) and dihedral angles between aromatic systems .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in the thieno-pyrazole core and nitrobenzamide substituents .
  • Elemental analysis (C, H, N, S) to verify stoichiometric ratios, with deviations >0.4% prompting re-purification .

Q. What are the recommended protocols for solubility and stability testing?

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) for biological assays. Poor aqueous solubility may require co-solvents like PEG-400 .
  • Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (1–13) to identify labile groups (e.g., nitro or sulfonyl). LC-MS monitors degradation products .

Advanced Research Questions

Q. How can conflicting data on its antimicrobial activity be resolved?

Discrepancies in MIC values against S. aureus or E. coli may arise from:

  • Strain-specific resistance mechanisms : Validate using isogenic mutant strains lacking efflux pumps (e.g., ΔacrB in E. coli) .
  • Assay conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods, controlling for inoculum size and incubation time .
  • Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to clarify potency .

Q. What computational strategies predict its binding modes to bacterial targets?

  • Molecular docking : Use AutoDock Vina with acps-pptase (PDB ID: 3VOB) to model interactions. Key residues (e.g., Arg²⁰⁹) may engage the nitro group via H-bonding .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites (e.g., sulfonyl oxygen nucleophilicity) for covalent inhibition hypotheses .
  • MD simulations : Assess binding stability (50 ns trajectories) by monitoring RMSD (<2 Å) in the ligand-enzyme complex .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki couplings in the pyrazole ring formation, optimizing ligand (e.g., XPhos) and solvent (toluene vs. DMF) .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitration), improving heat dissipation and reducing byproducts .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to enhance sustainability .

Methodological Considerations

Q. What orthogonal techniques validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of acps-pptase in bacterial lysates after compound treatment (ΔTm ≥ 2°C indicates binding) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized enzyme and compound concentrations (1–100 μM) .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-NH₂) groups to assess impact on IC₅₀ .
  • Bioisosteric substitutions : Swap the thieno ring with [1,2,4]triazolo[3,4-b]thiadiazole and compare antimicrobial efficacy .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., EGFR or JAK2 inhibition) .
  • Metabolic stability : Compare hepatic clearance (e.g., human microsomes) to rule out species-specific metabolism artifacts .

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